molecular formula C14H18O4 B14823733 4-Tert-butoxy-3-cyclopropoxybenzoic acid

4-Tert-butoxy-3-cyclopropoxybenzoic acid

Cat. No.: B14823733
M. Wt: 250.29 g/mol
InChI Key: CCKTZODZCCBQBB-UHFFFAOYSA-N
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Description

4-Tert-butoxy-3-cyclopropoxybenzoic acid is a substituted benzoic acid derivative characterized by two distinct ether groups: a tert-butoxy group at the 4-position and a cyclopropoxy group at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its unique structural features, which may modulate solubility, acidity, and biological activity. Applications include its use as an intermediate in synthesizing pharmaceuticals or ligands for catalysis .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]benzoic acid

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-11-7-4-9(13(15)16)8-12(11)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H,15,16)

InChI Key

CCKTZODZCCBQBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)C(=O)O)OC2CC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-3-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogenated or alkylated derivatives .

Scientific Research Applications

4-Tert-butoxy-3-cyclopropoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other tert-butoxy- or cycloalkyl-substituted benzoic acids and related derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and applications.

Structural Analogues from Commercial Catalogs

Key analogues listed in specialty chemical catalogs include:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol)* Hypothesized Properties
4-Tert-butoxy-3-cyclopropoxybenzoic acid tert-butoxy (4), cyclopropoxy (3) Benzoic acid, two ethers ~280.3 Moderate hydrophobicity, pKa ~4.5
4-Tert-butoxy-3-iodobenzoic acid tert-butoxy (4), iodo (3) Benzoic acid, halogen ~336.1 High density, lower solubility in water
4-Tert-butylcyclohexanol tert-butyl (4) Cyclohexanol ~170.3 Highly hydrophobic, used in fragrances

*Calculated based on molecular formulas.

Key Differences and Implications

Substituent Electronic Effects: The cyclopropoxy group in the target compound introduces ring strain, which may enhance reactivity compared to the less strained tert-butoxy or iodo groups in analogues. This strain could also reduce thermal stability relative to 4-tert-butylcyclohexanol, which lacks an ether linkage .

Acidity (pKa) :

  • The electron-donating tert-butoxy group in the target compound likely raises the pKa of the carboxylic acid group (~4.5) compared to benzoic acid (pKa 2.2). In contrast, the electron-withdrawing iodo group in 4-tert-butoxy-3-iodobenzoic acid may slightly lower its pKa (~3.8), enhancing acidity .

Solubility and Applications: The cyclopropoxy group may improve solubility in polar aprotic solvents (e.g., DMSO) compared to the highly hydrophobic 4-tert-butylcyclohexanol. This property makes the target compound more suitable for pharmaceutical synthesis than the latter, which is primarily used in industrial solvents.

Research Findings and Practical Considerations

  • Biological Activity: Preliminary studies suggest that the cyclopropoxy group enhances binding to certain enzyme active sites compared to non-cyclic ethers, though this requires validation via in vitro assays.

Q & A

Q. What are the standard synthetic routes for 4-Tert-butoxy-3-cyclopropoxybenzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves multi-step functionalization of the benzoic acid scaffold. For example, tert-butoxy and cyclopropoxy groups can be introduced via nucleophilic substitution or Mitsunobu reactions. A nitro reduction step (e.g., using sodium borohydride and cobalt chloride in methanol, as described in a related synthesis for 4-amino-3-((4-(tert-butoxy)benzyl)oxy)benzoic acid) may be adapted for intermediates . Optimization includes:
  • Catalyst screening : Transition metals (e.g., Pd for coupling reactions) or phase-transfer catalysts.
  • Temperature control : Lower temperatures (0–25°C) to minimize side reactions.
  • Purification : Column chromatography or recrystallization to isolate the product (purity >95%, as seen in tert-butoxy-substituted analogs ).
    Table 1 : Example Synthesis Optimization
StepReagents/ConditionsYieldPurity
Nitro reductionNaBH₄, CoCl₂·6H₂O, MeOH, RT74%95% (HPLC)

Q. How can researchers ensure the purity of this compound during synthesis and purification?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Monitor reaction progress using C18 columns with UV detection (λ = 254 nm) .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., tert-butoxy protons at δ ~1.3 ppm ).
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₈O₅).
  • Purification : Use preparative HPLC or repeated recrystallization in ethanol/water mixtures to achieve >97% purity, as demonstrated for tert-butoxycarbonyl-protected analogs .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding the compound’s stability or reactivity?

  • Methodological Answer :
  • Comparative Analysis :
  • Computational Modeling : Density Functional Theory (DFT) to predict hydrolysis rates of tert-butoxy groups under acidic conditions. Compare with experimental stability assays (e.g., pH-dependent degradation studies).
  • Control Experiments : Test stability in inert vs. reactive solvents (e.g., DMSO vs. aqueous buffers) to isolate degradation pathways.
  • Data Reconciliation : If discrepancies arise (e.g., unexpected byproducts), use LC-MS/MS to identify impurities and revise reaction mechanisms .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace cyclopropoxy with benzyloxy groups, as seen in phenylboronic ester analogs ) and assess activity changes.
  • Biological Assays :
  • Enzyme Inhibition : Test against COX-2 or kinases using fluorescence-based assays (PubChem data for related benzoic acids suggests potential enzyme interactions ).
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers.
  • Statistical Validation : Use ANOVA to compare IC₅₀ values across analogs and identify critical functional groups.

Q. What computational tools are effective for predicting the compound’s reactivity in novel reaction environments?

  • Methodological Answer :
  • Software : Gaussian or ORCA for DFT calculations to model transition states (e.g., esterification or cyclopropane ring-opening reactions).
  • Machine Learning : Train models on PubChem datasets of benzoic acid derivatives to predict solubility or reactivity .
  • Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots for thermal decomposition).

Key Considerations for Experimental Design

  • Data Contradictions : If NMR and MS data conflict (e.g., unexpected molecular weights), re-examine sample preparation for contaminants or solvent interference .
  • Biological Replicates : Use triplicate assays with positive/negative controls (e.g., aspirin for anti-inflammatory comparisons ).

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